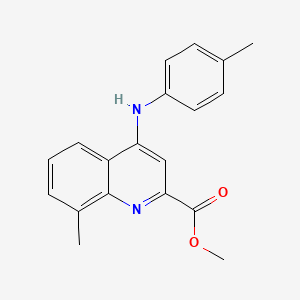
Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” would require more specific information or a detailed analysis.Chemical Reactions Analysis
The synthesis of quinoline-2-carboxylate derivative has been described by Huang et al. This involves the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation . Other reactions involving quinoline derivatives include the reaction of anilines using malonic acid equivalents .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” are not available in the retrieved papers. More detailed information would require specific experimental data or computational analysis.Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the development of photovoltaic cells due to their properties such as absorption spectra and energy levels . They are particularly useful in the design and architecture of photovoltaic cells, including polymer solar cells and dye-synthesized solar cells .
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in the production of OLEDs, contributing to the efficiency and longevity of these devices .
Transistors
Quinoline derivatives are also used in transistors . Their unique properties contribute to the performance and efficiency of these electronic components .
Biomedical Applications
Quinoline derivatives are being considered for various biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical and health fields .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many quinoline derivatives being synthesized for biological and pharmaceutical activities .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound used in various chemical syntheses .
Safety And Hazards
The safety and hazards associated with “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions in the research of quinoline derivatives involve the development of greener and more sustainable chemical processes. This includes exploring alternative reaction methods for the synthesis of quinoline derivatives . Additionally, the exploration of the biological and pharmaceutical activities of various quinoline derivatives is a significant area of ongoing research .
Eigenschaften
IUPAC Name |
methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIZGLVXKYBXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

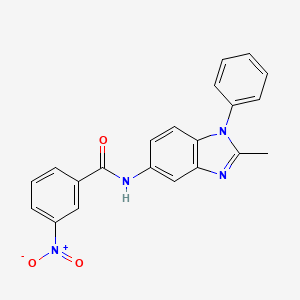
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)

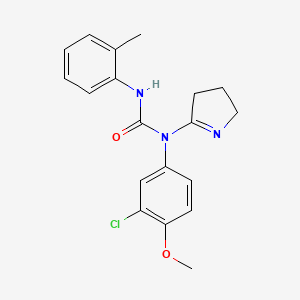
![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)
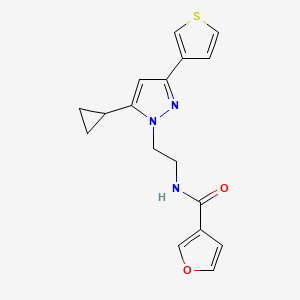
![Tert-butyl 4-[2-amino-2-(4-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2697703.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)

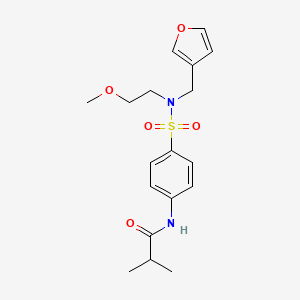
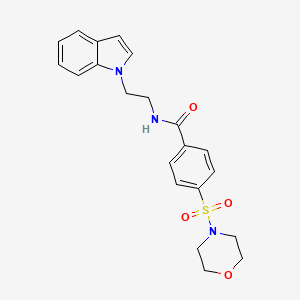
![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)